![molecular formula C15H8ClNO4 B13522952 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 63591-89-9](/img/structure/B13522952.png)
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and properties It is an organic compound that features a phthalimide core with a 4-chlorobenzoyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the acylation of phthalimide with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for a specific period, followed by purification through techniques like flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobenzoyl group.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation, but general oxidizing agents like potassium permanganate or reducing agents like sodium borohydride could be used.
Major Products Formed
Substitution Reactions: Products would include derivatives with the nucleophile replacing the 4-chlorobenzoyl group.
Hydrolysis: The major products would be 4-chlorobenzoic acid and phthalimide.
Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Phthalimide: The core structure of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is similar to phthalimide, which is widely used in organic synthesis.
4-Chlorobenzoic Acid Derivatives: Compounds with the 4-chlorobenzoyl group share similarities in terms of reactivity and applications.
Uniqueness
This compound is unique due to the combination of the phthalimide core and the 4-chlorobenzoyl ester group.
特性
CAS番号 |
63591-89-9 |
|---|---|
分子式 |
C15H8ClNO4 |
分子量 |
301.68 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C15H8ClNO4/c16-10-7-5-9(6-8-10)15(20)21-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8H |
InChIキー |
ZIBXHQBHUBKJGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


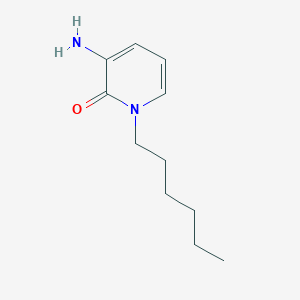

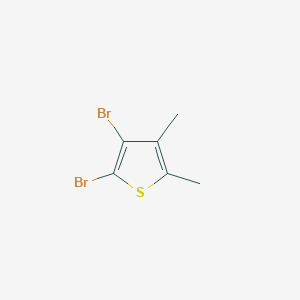

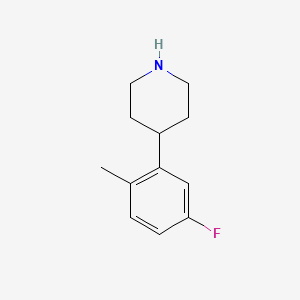

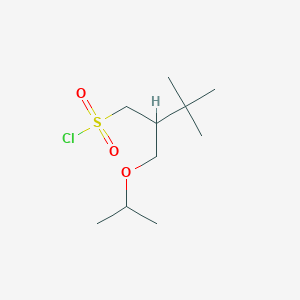

![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)

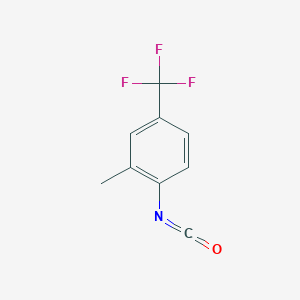
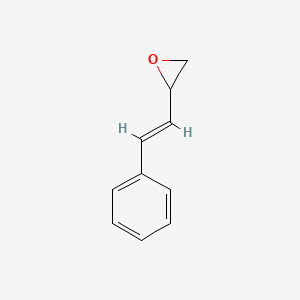
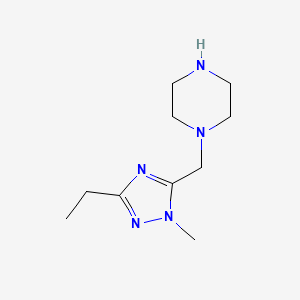
![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)
